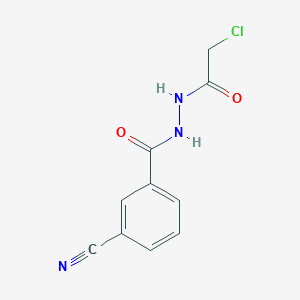

N'-(2-chloroacetyl)-3-cyanobenzohydrazide

Overview

Description

N'-(2-chloroacetyl)-3-cyanobenzohydrazide is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular structures and processes

Mode of Action

It is known that similar compounds can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species

Result of Action

Similar compounds have been reported to have diverse biological activities

Action Environment

It is known that the reaction conditions can significantly affect the synthesis and reactions of similar compounds

Biological Activity

N'-(2-chloroacetyl)-3-cyanobenzohydrazide is a chemical compound with significant potential in pharmaceutical applications, particularly in the realm of anticancer and antimicrobial activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H8ClN3O2

- CAS Number : 83070-33-1

- Molecular Weight : 233.64 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanobenzohydrazide with chloroacetyl chloride. The process is characterized by the formation of a hydrazone linkage, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have reported on the anticancer properties of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

A notable study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating a potent effect against tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pyogenes

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

- Fungal strains : Candida albicans

The minimum inhibitory concentrations (MIC) for bacterial strains were reported between 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent .

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

A research team conducted a study on the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. -

Antimicrobial Screening :

Another study assessed the antimicrobial activity against various strains. The compound was found to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Data Summary Table

Properties

IUPAC Name |

N'-(2-chloroacetyl)-3-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-2-7(4-8)6-12/h1-4H,5H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENXUGGVBNFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.